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Abstract
Lactose octaacetate, the fully acetylated derivative of lactose, is a multifaceted compound

with significant applications ranging from pharmaceutical sciences to materials research. Its

distinct bitter taste profile has led to its use as a denaturing agent and an agonist for studying

bitter taste receptors. In drug development, it serves as a crucial excipient and intermediate,

contributing to the stability and bioavailability of pharmaceutical formulations. This technical

guide provides a comprehensive overview of the core fundamental properties of lactose
octaacetate, detailed experimental protocols for its synthesis and characterization, and a

visualization of its role in bitter taste signaling pathways.

Core Properties and Characteristics
Lactose octaacetate is a white crystalline solid known for its characteristic bitter taste.[1][2] It

is the product of the esterification of all eight hydroxyl groups of lactose with acetate moieties.

This modification significantly alters its physical and chemical properties compared to the

parent disaccharide.
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The quantitative properties of lactose octaacetate are summarized in the tables below. It is

important to note that the melting point can vary depending on the anomeric mixture (α vs. β)

and the purity of the sample.[3][4]

Table 1: General and Chemical Properties

Property Value Reference

IUPAC Name

[4,5,6-tris(acetyloxy)-3-{[3,4,5-

tris(acetyloxy)-6-

[(acetyloxy)methyl]oxan-2-

yl]oxy}oxan-2-yl]methyl acetate

Alfa Aesar

Synonyms

β-Octaacetyllactose,

Peracetylated lactose, Octa-O-

acetyl-D-lactose

[5][6]

CAS Number
6291-42-5 (β-anomer), 23973-

20-8 (unspecified)
[6][7]

Molecular Formula C₂₈H₃₈O₁₉ [6][7]

Molecular Weight 678.59 g/mol [6][7]

Appearance
White to off-white crystalline

solid/powder
TCI, Alfa Aesar

Table 2: Physical and Spectroscopic Properties
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Property Value Reference

Melting Point 75-78 °C [7]

83-85 °C iChemical

89-91.5 °C [1]

139-141 °C (β-anomer) [8]

140.0 to 144.0 °C

Boiling Point 683.1°C at 760 mmHg iChemical

Density 1.37 g/cm³ iChemical

Solubility

Soluble in chloroform, DCM,

DMF, DMSO, EtOAc, MeOH.

Slightly soluble in water.

[8], Thermo Fisher

Storage Temperature 2-8°C [7]

Experimental Protocols
Detailed methodologies for the synthesis and characterization of lactose octaacetate are

crucial for reproducible research.

Synthesis of Lactose Octaacetate
Several methods exist for the acetylation of lactose. The microwave-assisted synthesis offers a

rapid, solvent-free "green" alternative to conventional heating methods.

2.1.1. Microwave-Assisted Synthesis

This protocol is adapted from studies demonstrating high-yield and rapid synthesis of lactose
octaacetate.[1][9]

Materials:

D-(+)-Lactose monohydrate (10.0 g, 0.029 mol)
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Acetic anhydride (30 cm³, 0.27 mol)

Anhydrous sodium acetate (3.0 g, 0.036 mol) (catalyst)

Distilled water

Ice

95% (v/v) Ethanol

Procedure:

Combine D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate in

a round-bottom flask suitable for microwave irradiation.

Place the flask in a microwave reactor and irradiate at 700 W for 10-15 minutes.[1][9]

After irradiation, carefully pour the hot sample into 200 cm³ of distilled water with ice

cubes. This will hydrolyze the excess acetic anhydride and precipitate the product.

Stir the mixture and leave it at 4 °C for 12 hours to ensure complete precipitation.[1][9]

Filter the resulting white solid under vacuum.

Wash the solid thoroughly with distilled water to remove any remaining acetic acid and

sodium acetate.

For further purification, recrystallize the crude product from 95% ethanol, followed by a

wash with distilled water.[1][9]

Dry the purified lactose octaacetate in a vacuum oven to a constant weight. The

expected yield is approximately 85-90%.[1]

2.1.2. Conventional Heating Synthesis

This is a more traditional method for acetylation.[3][10]

Materials:
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Anhydrous D-lactose (0.1 mole)

Acetic acid (0.8 mole)

Anhydrous sodium acetate (0.36 g)

Acetic anhydride

Procedure:

Heat a mixture of anhydrous D-lactose, acetic acid, and sodium acetate at 100°C for 2

hours with stirring.[10]

Remove excess acetic acid and water under vacuum.

To the resulting partially acetylated lactose, add acetic anhydride and anhydrous sodium

acetate (mole ratio of 1:5:0.25 relative to the initial lactose).[10]

Heat the mixture under reflux with stirring for approximately 30 minutes.[10]

Distill the excess acetic anhydride and acetic acid from the reactor.

The molten product is then mixed with water, filtered, and dried. The yield is approximately

85%.[10]
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Synthesis and purification workflow for lactose octaacetate.
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Characterization Protocols
2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrument: Nicolet FT-IR Spectrometer or similar.[9]

Sample Preparation: Prepare pellets by mixing a small amount of the dried lactose
octaacetate sample with potassium bromide (KBr).

Analysis: Record the infrared spectra in the frequency range of 4000–400 cm⁻¹. Typically,

120-132 scans are averaged to obtain a high-quality spectrum.[9] Key expected peaks

include strong C=O stretching vibrations from the acetate groups around 1740-1750 cm⁻¹

and C-O stretching vibrations.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrument: Bruker Advance 500 MHz spectrometer or equivalent.[1][9]

Sample Preparation: Dissolve approximately 20 mg of lactose octaacetate in 0.6 mL of

deuterated chloroform (CDCl₃).[9]

Analysis:

¹H NMR: Acquire the proton NMR spectrum. The spectrum will show characteristic signals

for the methyl protons of the acetyl groups (COCH₃) around 2.0-2.2 ppm and a complex

series of signals for the sugar ring protons.[1] The anomeric protons are typically found

further downfield.

¹³C NMR: Acquire the carbon-13 NMR spectrum. Expect to see signals for the carbonyl

carbons of the acetyl groups around 169-173 ppm and methyl carbons around 20-21 ppm,

in addition to the signals from the sugar backbone.[1]

2.2.3. Determination of Degree of Substitution (DS)

This titrimetric method determines the extent of acetylation.[1]

Procedure:
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Accurately weigh 0.5 g of lactose octaacetate into a 100 mL flask.

Add 30 mL of 75% v/v ethanol and stir on a magnetic stirrer for 15 minutes to dissolve the

sample.

Add 25 mL of 0.5 M potassium hydroxide (KOH) and stir for 2 hours to saponify the ester

groups.

Back-titrate the excess KOH with a standardized 0.5 M hydrochloric acid (HCl) solution

using phenolphthalein as an indicator.

Perform a blank titration under the same conditions without the sample.

Calculate the acetyl percentage and the degree of substitution based on the amount of

KOH consumed.

Role in Bitter Taste Signaling
Lactose octaacetate is a well-known bitter compound, making it a useful tool for studying the

mechanisms of bitter taste perception.[1][2] Bitterness is mediated by a family of G-protein-

coupled receptors known as Taste 2 Receptors (TAS2Rs or T2Rs).[11][12] While the specific

TAS2R(s) that lactose octaacetate binds to are not definitively identified in the literature, its

activation is expected to follow the canonical TAS2R signaling pathway.

The binding of a bitter ligand, such as lactose octaacetate, to a TAS2R on the surface of a

taste receptor cell initiates a conformational change in the receptor. This activates the

associated heterotrimeric G-protein, gustducin.[8][11] Upon activation, gustducin dissociates

into its α-gustducin and βγ-subunits, triggering downstream signaling events.[8]

The βγ-subunits activate phospholipase C isoform β2 (PLCβ2), which cleaves the membrane

phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol

1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ binds to its receptor (IP₃R3) on the

endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.[8][12] The

resulting increase in intracellular Ca²⁺ concentration opens the TRPM5 ion channel, leading to

membrane depolarization.[12] This depolarization activates voltage-gated channels,

culminating in the release of ATP, which acts as a neurotransmitter to signal the afferent nerve

fibers.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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